molecular formula C21H20ClN3OS B11246690 N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,3-dimethylbenzamide

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,3-dimethylbenzamide

Cat. No.: B11246690
M. Wt: 397.9 g/mol
InChI Key: BLNKCFZUULNGAM-UHFFFAOYSA-N
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Description

    N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,3-dimethylbenzamide: is a complex organic compound with a unique structure.

  • It contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles.
  • The compound’s aromaticity arises from the delocalization of π-electrons in the sulfur atom, satisfying Hückel’s rule.
  • Thiazole is naturally found in Vitamin B1 (thiamine), where it plays a crucial role in energy metabolism and normal nervous system function.
  • It serves as a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical accelerators.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. research in this area continues, and new methods may emerge over time.
  • Chemical Reactions Analysis

    • Thiazoles can undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
    • Common reagents and conditions depend on the specific reaction type (e.g., oxidation, reduction, substitution).
    • Major products formed from these reactions would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

      Antitumor and Cytotoxic Activity: Some thiazole derivatives exhibit antitumor and cytotoxic effects.

      Antimicrobial and Antiviral Properties: Thiazoles, including sulfathiazole and Ritonavir, have been used as antimicrobial and antiretroviral drugs.

      Antifungal Activity: Compounds like Abafungin are effective antifungal agents.

  • Mechanism of Action

    • The exact mechanism by which this specific compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on direct analogs of this compound. comparing its structure and properties with other thiazole derivatives could highlight its uniqueness.

    Remember that scientific research is continually evolving, and new findings may emerge

    Properties

    Molecular Formula

    C21H20ClN3OS

    Molecular Weight

    397.9 g/mol

    IUPAC Name

    N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,3-dimethylbenzamide

    InChI

    InChI=1S/C21H20ClN3OS/c1-13-4-3-5-17(14(13)2)20(26)23-12-18-19(15-6-8-16(22)9-7-15)24-21-25(18)10-11-27-21/h3-9H,10-12H2,1-2H3,(H,23,26)

    InChI Key

    BLNKCFZUULNGAM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=CC=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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